5-(4-Tert-butylphenyl)pentanoic acid
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Overview
Description
5-(4-Tert-butylphenyl)pentanoic acid is an organic compound with the molecular formula C15H22O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by a phenyl ring substituted with a tert-butyl group and a pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)pentanoic acid typically involves the alkylation of 4-tert-butylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. One common method involves the Friedel-Crafts alkylation of 4-tert-butylbenzene with 1-bromopentane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized using potassium permanganate or a similar oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-(4-Tert-butylphenyl)pentanoic acid is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of phenyl-substituted compounds on biological systems.
Medicine: Investigating potential therapeutic uses, particularly in the treatment of dyslipidemia.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)pentanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act on lipid metabolism pathways, influencing the levels of lipids in the blood. The tert-butyl group and the phenyl ring contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzoic acid: Similar structure but with a shorter carbon chain.
5-Phenylpentanoic acid: Lacks the tert-butyl group, affecting its chemical properties and applications.
4-Tert-butylphenylacetic acid: Different carbon chain length and functional group positioning.
Uniqueness
5-(4-Tert-butylphenyl)pentanoic acid is unique due to the presence of both a tert-butyl group and a pentanoic acid chain, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)13-10-8-12(9-11-13)6-4-5-7-14(16)17/h8-11H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMZIHVRVNNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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